(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is a chiral compound derived from pipecolinic acid, characterized by its specific stereochemistry. This compound, with the chemical formula CHClNO and CAS number 1280726-95-5, is notable for its applications in organic synthesis and medicinal chemistry. Its unique structure allows it to serve as a valuable building block in the synthesis of enantiomerically pure substances, which are critical in the development of pharmaceuticals and agrochemicals.
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is classified as an amino acid derivative and a piperidine. It is synthesized through various organic reactions that focus on maintaining its chiral integrity. The compound has attracted attention due to its potential biological activities and its role as a precursor in the synthesis of various bioactive molecules .
The synthesis of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride typically involves several key steps:
The molecular structure of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride features a six-membered piperidine ring with a methyl group at the 4-position. Its stereochemistry is defined by the configuration at the chiral centers:
The compound's three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its stereochemical arrangement .
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride can participate in various chemical reactions:
These reactions are critical for modifying its structure to create derivatives with enhanced biological activity or different properties.
The mechanism of action for (2R,4R)-4-Methyl-pipecolinic acid hydrochloride primarily involves its interaction with specific proteins or enzymes.
Research continues to explore these mechanisms to better understand how this compound can be utilized therapeutically.
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride has diverse applications across several scientific fields:
Asymmetric catalysis provides efficient routes to the target scaffold by establishing chiral centers early in the synthesis. A prominent approach utilizes D-aspartic acid as a chiral pool starting material, exploiting its inherent stereochemistry. This method involves esterification of the carboxylic acid groups, followed by protection of the primary amino group with carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups. Subsequent Grignard addition introduces the C4 methyl group stereospecifically. Critical ring closure employs catalytic hydrogenation under palladium catalysis or reductive amination conditions to form the piperidine ring while maintaining stereochemical integrity. The final steps involve deprotection and hydrochloride salt formation [1] [4].
An alternative catalytic asymmetric route employs formic acid as a reducing agent under high-pressure conditions to achieve enantioselective reduction of key intermediates like ethyl 4-methyl-2-oxo-3,6-dihydropyridine-1(2H)-carboxylate. This method offers excellent enantiomeric excess (>99% ee) when performed at 100°C under optimized catalyst loading, establishing the desired (2R,4R) configuration directly [1]. The stereochemical outcome is controlled through substrate-directed facial selectivity during hydride delivery to the iminium intermediate.
Table 1: Key Asymmetric Catalytic Approaches
Chiral Source | Key Catalytic Step | Critical Conditions | Stereochemical Outcome |
---|---|---|---|
D-Aspartic Acid | Grignard Addition | Low temperature (-78°C) | Diastereoselective C4 methylation |
Prochiral Dihydropyridine | Formic Acid Hydrogenation | 100°C, High Pressure Pd/C | >99% ee (2R,4R) |
L-Aspartic Acid | Reductive Cyclization | Pd(OH)₂/C, H₂ atmosphere | Epimerization control |
Chiral auxiliaries enable precise diastereocontrol through covalently bound temporary stereodirecting groups. Phenylglycinol derivatives serve as effective auxiliaries, facilitating stereoselective piperidine ring formation. The auxiliary is condensed with a meso-trihydroxylated glutaraldehyde to form chiral oxazolidine intermediates. Subsequent silane-mediated reduction using triethylsilane (Et₃SiH) and Lewis acid activation (TiCl₄) triggers ring closure. The stereochemical outcome demonstrates remarkable temperature dependence: reduction at 0°C predominantly yields lactone products via oxazolidine reduction, while elevated temperatures (reflux conditions in dichloroethane) favor direct piperidine formation through an alternative mechanistic pathway involving N-acyliminium ion intermediates [2].
The oxazolidine stereochemistry dictates the relative configuration during cyclization, enabling access to the thermodynamically favored trans-4-methyl substituent pattern. After cyclization, auxiliary removal typically employs catalytic hydrogenolysis over palladium hydroxide on carbon (Pd(OH)₂/C), cleaving the N-N bond without epimerization. This strategy delivers the target amino acid with high diastereomeric ratios (>20:1) after crystallization, demonstrating the auxiliary's efficacy in controlling both C2 and C4 stereocenters [2].
Catalytic hydrogenation provides atom-economical routes for constructing the saturated piperidine core. Key substrates include dihydropyridine carboxylates and enantiomerically enriched enamines. A particularly efficient method involves the hydrogenation of ethyl 4-methyl-2-oxo-3,6-dihydropyridine-1(2H)-carboxylate under high-pressure hydrogen (45 psi) over palladium on carbon (Pd/C). This transformation achieves simultaneous imine reduction and alkene saturation while preserving stereochemistry at C4. Optimization studies demonstrate that elevated temperatures (100°C) significantly accelerate the reaction without compromising enantiopurity when using formic acid as a hydrogen donor [1] [4].
Alternative hydrogenative cyclization employs azido-aldehydes as precursors. Sodium periodate oxidative cleavage of diols generates reactive aldehydes poised for intramolecular reductive amination. Catalytic hydrogenation (Pd/C, H₂ 30-45 psi) simultaneously reduces the azide to a primary amine and promotes intramolecular imine formation followed by reduction, yielding the piperidine ring. However, conformational constraints from protecting groups (e.g., isopropylidene) can limit cyclization efficiency, with yields typically reaching only 23-27% due to competing intermolecular reactions [3]. DFT calculations confirm that the boat conformation of the transition state favors the observed (2R,4R) stereochemistry.
Protecting group selection critically impacts yield and stereochemical fidelity in multi-step syntheses. Key considerations include orthogonality, deprotection conditions, and steric influence on cyclization steps:
Table 2: Protecting Group Performance Analysis
Functional Group | Protecting Group | Key Advantages | Limitations in Synthesis |
---|---|---|---|
Carboxyl | Ethyl Ester | Stable to organometallics; Mild hydrolysis | Requires basic conditions for removal |
α-Amino | Cbz | Orthogonal to esters; Hydrogenolytic removal | Incompatible with strong reducing agents |
α-Amino | Boc | Stable to nucleophiles; Mild acid removal | Acid-sensitive intermediates require care |
Diol System | Isopropylidene | Protects two OH groups simultaneously | Causes conformational restriction hindering cyclization |
Strategic route design significantly impacts synthetic efficiency, overall yield, and practicality of scale-up for (2R,4R)-4-methyl-pipecolinic acid hydrochloride:
Linear Syntheses:
Convergent Syntheses:
Convergent strategies demonstrate superior efficiency, particularly when employing pre-formed enantiopure piperidine intermediates like ethyl (2R,4R)-4-methylpiperidine-2-carboxylate. Subsequent hydrolysis directly yields the target amino acid hydrochloride salt. This approach bypasses lengthy linear sequences involving carbohydrate rearrangements or fragile dihydropyridine intermediates [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2